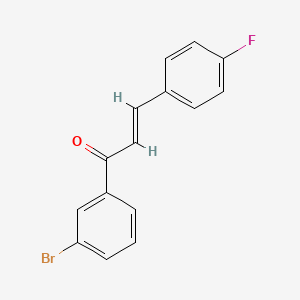
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. This compound is also known as 3-Bromo-4'-fluoro chalcone and has the molecular formula C15H10BrFO.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves the condensation of 3-bromobenzaldehyde with 4-fluoroacetophenone in the presence of a base to form (E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which is then isomerized to the desired (2E)-isomer using a base-catalyzed isomerization reaction.
Starting Materials
3-bromobenzaldehyde, 4-fluoroacetophenone, Base (e.g. NaOH, KOH), Solvent (e.g. ethanol, methanol)
Reaction
Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and 4-fluoroacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. NaOH, KOH) to the reaction mixture., Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or other suitable analytical method)., Step 3: Acidify the reaction mixture with dilute hydrochloric acid to protonate the enolate intermediate and isolate the (E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one product by filtration or extraction., Step 4: Dissolve the (E)-isomer product in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. NaOH, KOH) to the reaction mixture., Step 5: Stir the reaction mixture at room temperature for several hours until the isomerization is complete (monitored by TLC or other suitable analytical method)., Step 6: Acidify the reaction mixture with dilute hydrochloric acid to protonate the enolate intermediate and isolate the (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one product by filtration or extraction.
Mechanism Of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical And Physiological Effects
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
One of the major advantages of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is its broad range of pharmacological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One of the areas of focus is the optimization of its pharmacological properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another area of interest is the investigation of its mechanism of action and its interactions with various enzymes and signaling pathways in the body. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of new and more potent pharmacological agents.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKTUDGMPYSLFP-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


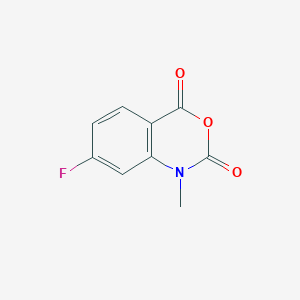


![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)
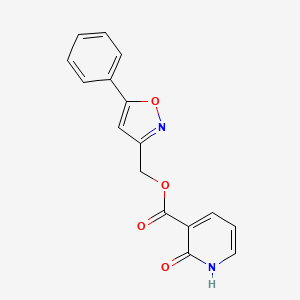

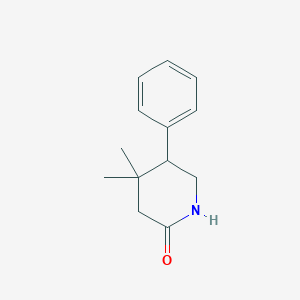

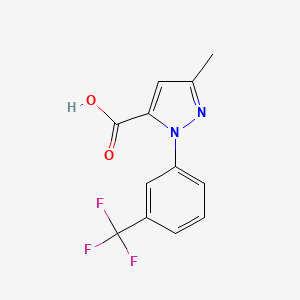
![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)
![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)